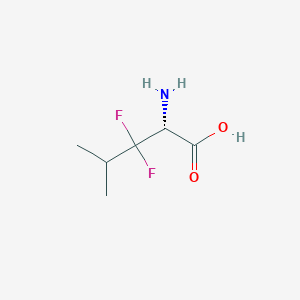![molecular formula C11H13ClN4O2 B12844364 tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)
tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate: is a heterocyclic compound that features a triazolopyridine core. This compound is of interest due to its potential applications in medicinal chemistry and material sciences. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the microwave-mediated synthesis provides a scalable and efficient route that can be adapted for larger-scale production. The broad substrate scope and functional group tolerance of this method make it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, amine derivatives, and oxides, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate involves the inhibition of specific enzymes or receptors. For instance, it acts as a CDK2 inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for cell cycle progression.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar kinase inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazole ring and exhibits similar biological activities.
Uniqueness
tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group, which enhances its stability and bioavailability. Its ability to act as a potent CDK2 inhibitor with significant cytotoxic activity against cancer cell lines sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C11H13ClN4O2 |
|---|---|
Peso molecular |
268.70 g/mol |
Nombre IUPAC |
tert-butyl N-(5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate |
InChI |
InChI=1S/C11H13ClN4O2/c1-11(2,3)18-10(17)15-7-4-8(12)16-9(5-7)13-6-14-16/h4-6H,1-3H3,(H,15,17) |
Clave InChI |
HLDRVUMVAJNBDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC2=NC=NN2C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




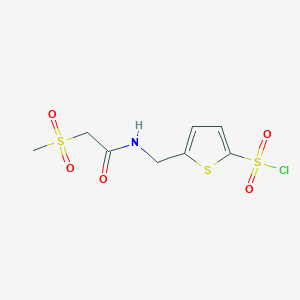
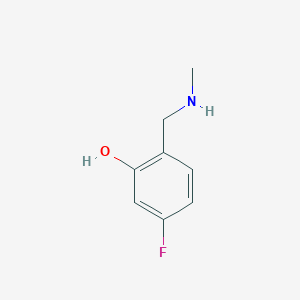
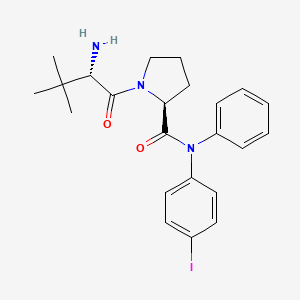

![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12844338.png)

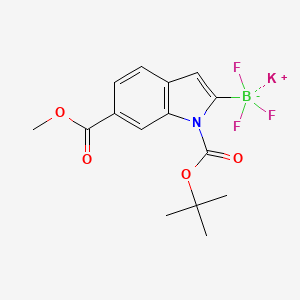
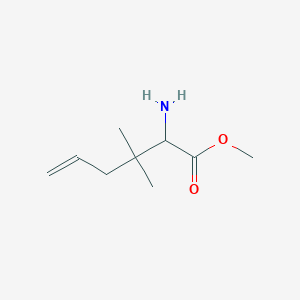

![Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12844367.png)

